molecular formula C42H62ClN3O7 B11929225 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride

2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride

Cat. No.: B11929225
M. Wt: 756.4 g/mol
InChI Key: CMUSUVZYCKASCY-UHFFFAOYSA-M
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Description

The compound 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride is a complex organic molecule It is characterized by its extensive ethoxy chains and indolium core, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, primarily focusing on the formation of the indolium core and the attachment of the ethoxy chains. The general synthetic route includes:

    Formation of the Indolium Core: This step involves the reaction of 3,3-dimethylindole with appropriate reagents to form the indolium ion.

    Attachment of Ethoxy Chains: The ethoxy chains are introduced through nucleophilic substitution reactions, where ethoxy groups are attached to the indolium core.

    Final Assembly: The final step involves the coupling of the indolium core with the ethoxy chains to form the complete molecule.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions would be optimized to maximize yield and purity, involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy chains, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the indolium core, potentially converting it to a more reduced form.

    Substitution: The ethoxy chains can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced indolium derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in organic reactions due to its unique structure.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Fluorescent Probes: The indolium core can be used in the design of fluorescent probes for biological imaging.

    Drug Development:

Medicine

    Therapeutics: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The indolium core can interact with nucleic acids and proteins, potentially disrupting their normal function. The ethoxy chains enhance solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanol
  • 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine

Uniqueness

The presence of the chloride ion and the specific arrangement of the ethoxy chains make this compound unique. It offers distinct properties compared to its analogs, such as enhanced solubility and specific reactivity patterns.

Biological Activity

The compound 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structural complexity can be summarized as follows:

  • Molecular Formula : C28H46ClN3O7
  • Molecular Weight : Approximately 563.14 g/mol
  • IUPAC Name : this compound

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of the compound on various cancer cell lines. The results indicate that the compound exhibits significant cytotoxic activity, particularly against bladder cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
5637 (Bladder)15.4Induction of G2/M arrest
SCaBER (Bladder)12.8Increased expression of stress-related proteins (e.g., p21/CIP1)
MRC-5 (Non-cancerous)>50Minimal effect on viability

The compound was found to induce cell cycle arrest in a dose-dependent manner and increased the expression of proteins associated with cellular stress responses under hypoxic conditions .

The primary mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, preventing their proliferation.
    • Key Proteins Involved : p21/CIP1 and phosphorylated HSP27.
    • Hypoxic Conditions : The compound's efficacy appears enhanced under low oxygen levels, which is often a characteristic of tumor microenvironments .
  • Cytokine Modulation : The compound significantly reduces TNF production in activated macrophages, suggesting an anti-inflammatory potential. This effect is particularly pronounced under light-induced activation conditions .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds with structural similarities to the target compound. For instance:

  • PEGylated Curcumin Derivatives : A study demonstrated that PEGylated derivatives of curcumin exhibited improved cytotoxicity against bladder cancer cells compared to unmodified curcumin. The incorporation of methoxy groups similar to those present in the target compound was noted to enhance solubility and bioactivity .

Comparative Analysis

A comparative analysis with structurally related compounds reveals insights into the biological activity:

Compound Activity Type Notable Findings
PEGylated CurcuminAnticancerEnhanced cytotoxicity under hypoxia
Compound 5 (Curcumin derivative)AnticancerInduces G2/M arrest and affects stress proteins .
Compound from NIST DatabaseAnti-inflammatoryReduces TNF production in macrophages .

Properties

Molecular Formula

C42H62ClN3O7

Molecular Weight

756.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride

InChI

InChI=1S/C42H62N3O7.ClH/c1-41(2)35-13-9-11-15-37(35)44(20-23-48-28-31-51-30-27-47-22-19-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)45(40)21-24-49-29-32-52-34-33-50-26-25-46-5;/h6-18H,19-34,43H2,1-5H3;1H/q+1;/p-1

InChI Key

CMUSUVZYCKASCY-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

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